REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3](O)=[O:4].S(Cl)([Cl:12])=O>>[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3]([Cl:12])=[O:4]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CCC)C
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 1/2 hour in a warm water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the crude acid was then fractionally distilled
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)Cl)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |